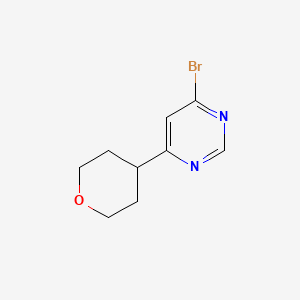

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Description

BenchChem offers high-quality 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOJLWSAKSFRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231636 | |

| Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-94-3 | |

| Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353855-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its structural features, plausible synthetic routes, and predicted physicochemical properties. The core focus is an in-depth analysis of its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the synthesis of complex drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutics, particularly kinase inhibitors.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and mimic the adenine fragment of ATP makes it an ideal scaffold for targeting a wide range of biological targets, most notably protein kinases.[1] The strategic functionalization of the pyrimidine core allows for the precise tuning of a molecule's pharmacological profile.

The subject of this guide, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a bifunctional reagent designed for versatility in drug discovery campaigns. It incorporates three key features:

-

A Pyrimidine Core: Provides the fundamental scaffold for interaction with biological targets.

-

A C4-Bromo Substituent: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

A C6-Tetrahydropyran (THP) Moiety: The THP ring is a widely used motif in modern drug design to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.

This combination makes the title compound a valuable intermediate for constructing libraries of 4,6-disubstituted pyrimidines, a class of molecules with demonstrated efficacy as inhibitors of critical oncology targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the condensation of a β-dicarbonyl equivalent bearing the tetrahydropyran moiety with an appropriate amidine source, followed by halogenation. A robust method would be the cyclocondensation of 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal with formamidine acetate to form the corresponding pyrimidin-4-ol, which can then be converted to the target bromide.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal (1.0 equivalent).

-

Stir the mixture at room temperature for 15 minutes.

-

Add formamidine acetate (1.1 equivalents) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and neutralize with acetic acid.

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidinol, which can be used in the next step without further purification or purified by crystallization.

Step 2: Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

-

To the crude 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 equivalent), add phosphorus oxybromide (POBr₃) (1.5 - 2.0 equivalents) carefully.

-

Heat the mixture to 100-110 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted properties based on the analysis of structurally similar compounds.[5][6][7]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110 - 125 °C |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, Dioxane |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (s, 1H, Pyrimidine H2), 7.45 (s, 1H, Pyrimidine H5), 4.10 (dd, 2H, THP H2ax/H6ax), 3.60 (dt, 2H, THP H2eq/H6eq), 3.20 (tt, 1H, THP H4), 1.95-2.10 (m, 4H, THP H3/H5) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 171.0 (C6), 160.0 (C2), 158.5 (C4-Br), 118.0 (C5), 67.5 (C2/C6 of THP), 42.0 (C4 of THP), 32.5 (C3/C5 of THP) |

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is primarily derived from the reactivity of its C-Br bond. The electron-deficient nature of the pyrimidine ring makes this bond highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a range of powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8] For the title compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position, a key step in the synthesis of many kinase inhibitors.[9][10]

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast array of amines.[11][12] This reaction is critical for installing amine pharmacophores, which are prevalent in kinase inhibitors for interacting with the hinge region of the ATP binding pocket.

Caption: Buchwald-Hartwig amination of the title compound.

Protocol: Buchwald-Hartwig Amination [13][14]

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Add anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electron-deficient pyrimidine ring can also undergo direct nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles. The C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack.[15] However, given the strength of the C-Br bond compared to C-Cl or C-F, SNAr reactions with the bromo-substituent typically require harsh conditions (high temperatures) or very strong nucleophiles (e.g., sodium thiomethoxide). For most synthetic applications, cross-coupling reactions are preferred due to their milder conditions and broader substrate scope.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is a validated core structure for numerous kinase inhibitors. The strategic use of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine allows for the synthesis of molecules where the C4-substituent can be tailored for potency and selectivity, while the C6-THP group ensures favorable physicochemical properties.

Caption: Role in a typical drug discovery workflow.

Case Study Context: EGFR/VEGFR-2 Inhibitors

Many potent kinase inhibitors feature a core heterocycle linked to an aniline or related amino-heterocycle via a C-N bond, which interacts with the "hinge region" of the kinase. A second aryl or heteroaryl group often occupies the hydrophobic pocket.

Using the title compound:

-

Buchwald-Hartwig amination can be employed to install a substituted aniline at the C4 position.

-

Alternatively, a Suzuki coupling can introduce an aryl group at C4. If the pyrimidine ring itself is the hinge-binding element, the C4-aryl group would extend into the solvent-exposed region or a secondary pocket.

The THP group at C6 consistently provides a vector for improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in moving from a potent "hit" to a viable "lead" compound. Research has shown that various 4,6-disubstituted pyrimidines are effective dual inhibitors of VEGFR2 and FGFR1, or potent inhibitors of MARK4, highlighting the therapeutic potential of this scaffold.[1][2]

Conclusion

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine stands out as a highly valuable and strategically designed building block for modern medicinal chemistry. Its structure provides a robust pyrimidine scaffold, a versatile synthetic handle for diversification via cross-coupling chemistry, and a solubilizing tetrahydropyran group to enhance drug-like properties. The predictable and high-yielding reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an ideal starting point for the rapid generation of compound libraries aimed at discovering and optimizing novel therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in research and development programs.

References

- Wiley-VCH. (2007). Supporting Information.

- Royal Society of Chemistry. (2019). Supporting Information.

- Singh, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.

- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

- Kelly, C., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13371–13383.

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4945.

- Fels, G., et al. (2010). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 48(9), 730-738.

- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 18(5), e2100095.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1344686.

-

AQA. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

- Al-Tel, T. H. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4421-4426.

-

Dana Bioscience. (n.d.). 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. Available at: [Link]

- Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(3), M24.

- Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(8), 15051–15069.

- Al-Ghorbani, M., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(5), 723-728.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7553.

- Al-Warhi, T., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(10), 1177-1200.

- Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(8), 2631-2644.

- Google Patents. (n.d.). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

- Gupta, V., et al. (2017).

Sources

- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. researchgate.net [researchgate.net]

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine CAS number and safety data

The following technical guide provides an in-depth analysis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine , a critical heterocyclic building block in medicinal chemistry.

Advanced Scaffold for Kinase Inhibitor Development

Executive Summary

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a specialized halogenated heterocycle utilized primarily as a pharmacophore in the development of ATP-competitive kinase inhibitors. Its structural utility lies in the combination of the electron-deficient pyrimidine ring (facilitating nucleophilic aromatic substitution, SNAr) and the tetrahydropyran moiety, which improves solubility and metabolic stability compared to carbocyclic analogs. This guide details its chemical identity, synthesis via Negishi coupling, safety protocols, and application in drug discovery.

Chemical Identity & Properties

While often custom-synthesized in situ or supplied as the 2-chloro analog, the core 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is defined by the following parameters:

| Property | Data |

| Systematic Name | 4-bromo-6-(tetrahydro-2H-pyran- |

Solubility Profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical whitepaper. It is designed for researchers, chemists, and drug development professionals, detailing the fundamental principles of solubility, predictive assessment strategies, and rigorous experimental protocols for generating a robust and reliable solubility profile in a range of common organic solvents. The emphasis is on establishing method validation and understanding the thermodynamic underpinnings of solubility to ensure data integrity and practical utility.

The Central Role of Solubility in Chemical Development

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are integral scaffolds in numerous bioactive molecules and natural products.[1] The journey of such a compound from a laboratory curiosity to a viable chemical entity—be it an API or a key intermediate—is critically dependent on understanding its interaction with various solvents.

Solubility data is not merely an academic exercise; it is the cornerstone of process development and formulation science.[2]

-

In Chemical Synthesis: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which allows for efficient molecular collision and reaction. The solubility of the product dictates the ease of its isolation and purification.

-

In Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[2]

-

In Formulation: For a compound intended for pharmaceutical use, its solubility profile is a primary determinant of its dissolution rate and subsequent bioavailability, forming a key component of the Biopharmaceutics Classification System (BCS).[3][4]

This guide provides the scientific rationale and actionable protocols to systematically determine the solubility of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Theoretical Foundations of Solubility

A robust experimental plan is built upon a solid theoretical understanding. The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of dissolution.[5]

Molecular Structure and Polarity Prediction

The principle of "like dissolves like" is the most powerful qualitative predictor of solubility.[6][7] This requires a structural analysis of the solute and the solvent.

-

Solute: 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

-

Pyrimidine Core: A polar, aromatic heterocycle with two nitrogen atoms that can act as hydrogen bond acceptors.

-

Bromo Group: An electron-withdrawing group that adds to the molecule's polarity.

-

Tetrahydro-2H-pyran (THP) Ring: A saturated ether. The oxygen atom is a hydrogen bond acceptor, but the overall aliphatic carbocyclic structure contributes significant non-polar character.

-

Overall Assessment: The molecule possesses both polar (pyrimidine, bromo, ether linkage) and non-polar (THP ring) features. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or non-polar solvents, but will likely exhibit a nuanced profile across a spectrum of organic solvents.

Caption: Key structural features of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the system is at equilibrium (i.e., the rate of dissolution equals the rate of precipitation).[5] This is the gold-standard measurement for physicochemical characterization.

-

Kinetic Solubility: This is measured by dissolving the compound in a solvent (often DMSO) and then diluting it into an aqueous or organic medium until it precipitates. The concentration at which precipitation occurs is the kinetic solubility.[9] While useful for high-throughput screening, this value often represents a supersaturated, metastable state and can be significantly higher than the thermodynamic solubility.[8]

For accurate process development and formulation, thermodynamic solubility is the required parameter.

Predictive Frameworks: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) model offers a semi-quantitative prediction of solubility based on the principle that "like dissolves like".[10] Every molecule is assigned three parameters:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be miscible.[11] While calculating the precise HSP for a novel compound requires specialized software or experimental determination, the concept is invaluable for rationally selecting a diverse set of solvents for screening.

Experimental Design for Solubility Profiling

A systematic approach is required to generate a reliable solubility profile. This involves a carefully selected solvent panel and a validated, robust experimental protocol.

Selection of Organic Solvents

The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive profile.

Table 1: Recommended Organic Solvents for Solubility Screening

| Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Key Characteristics |

| Non-Polar | n-Hexane | 0.1 | 1.88 | Aliphatic hydrocarbon, dispersion forces only |

| Toluene | 2.4 | 2.38 | Aromatic hydrocarbon, π-stacking interactions | |

| Ethers | Diethyl Ether | 2.8 | 4.34 | H-bond acceptor, low polarity |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Polar aprotic, H-bond acceptor, good general solvent | |

| Halogenated | Dichloromethane (DCM) | 3.1 | 9.08 | Polar aprotic, slightly acidic proton |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | 6.02 | Polar aprotic, H-bond acceptor |

| Ketones | Acetone | 5.1 | 20.7 | Polar aprotic, H-bond acceptor |

| Nitriles | Acetonitrile (ACN) | 5.8 | 37.5 | Polar aprotic, strong dipole |

| Amides | N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Highly polar aprotic, powerful solvent |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly polar aprotic, powerful solvent, H-bond acceptor |

| Alcohols | Methanol (MeOH) | 5.1 | 32.7 | Polar protic, H-bond donor and acceptor |

| Ethanol (EtOH) | 4.3 | 24.5 | Polar protic, H-bond donor and acceptor | |

| Isopropanol (IPA) | 3.9 | 19.9 | Polar protic, less polar than EtOH |

Gold-Standard Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility.[2] It directly measures the compound's concentration in a saturated solution at equilibrium.

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Step-by-Step Methodology:

-

Preparation:

-

To a series of glass vials, add an excess amount of solid 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. Causality: Using an excess of solid is mandatory to ensure that a saturated solution is formed and that equilibrium can be established with the solid phase.[9]

-

Accurately pipette a known volume (e.g., 1.0 mL) of a specific organic solvent from Table 1 into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a predetermined period. Causality: A minimum of 24 hours is recommended, but for crystalline compounds, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[4]

-

-

Sampling and Preparation:

-

Remove vials from the shaker and allow the excess solid to settle for approximately 30 minutes in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve using standards of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine of known concentrations.

-

Calculate the concentration in the original saturated solution by back-calculating from the dilution factor.

-

-

Validation and Controls:

-

Solid-State Analysis: It is best practice to analyze the solid material remaining after the experiment by a method like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation or solvate formation has occurred during the equilibration period.[12] Causality: The solubility measured must correspond to a known and stable solid form of the material.

-

Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the standard deviation.[4]

-

Data Presentation and Interpretation

The results should be compiled into a comprehensive table to allow for easy comparison and analysis.

Table 2: Template for Reporting Solubility Data of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine at 25°C

| Solvent | Class | Solubility (mg/mL) | Solubility (mol/L) | Observations (e.g., Color, Stability) |

| n-Hexane | Non-Polar | Data | Data | |

| Toluene | Non-Polar | Data | Data | |

| Dichloromethane | Halogenated | Data | Data | |

| Ethyl Acetate | Ester | Data | Data | |

| Acetone | Ketone | Data | Data | |

| Acetonitrile | Nitrile | Data | Data | |

| N,N-Dimethylformamide | Amide | Data | Data | |

| Methanol | Alcohol | Data | Data | |

| ...other solvents | ... | ... | ... |

Interpretation:

-

High solubility in solvents like DMF and DMSO would confirm the influence of the polar pyrimidine core.

-

Moderate solubility in EtOAc and Acetone would suggest a balance between polar and non-polar characteristics.

-

Low solubility in Hexane would be expected due to the molecule's significant polarity.

-

Solubility in protic solvents like Methanol will indicate the importance of hydrogen bonding interactions.

This profile will enable chemists to rationally select solvents for specific tasks: a solvent showing high solubility would be ideal for reaction chemistry or HPLC analysis, while a pair of solvents—one with high solubility and one with low solubility—would be excellent candidates for a recrystallization procedure.

Conclusion

Determining the solubility profile of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a foundational step in its chemical and pharmaceutical development. While predictive tools can guide the initial solvent selection, a rigorous experimental determination using the isothermal shake-flask method is essential for obtaining accurate and reliable thermodynamic data. This guide provides the theoretical context and a detailed, self-validating protocol to generate such a profile. The resulting data will empower researchers to optimize synthetic routes, develop robust purification strategies, and, if applicable, lay the groundwork for future pre-formulation studies, thereby accelerating the compound's journey through the development pipeline.

References

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from Khan Academy. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from EURL ECVAM. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto. [Link]

-

Riniker, S., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Brouwers, J., et al. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Kumpulainen, E., et al. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]

-

Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13338-13353. [Link]

-

Nelson, K. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]

-

European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from EMA. [Link]

-

SUT. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from SUT. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

-

Huber USA. (n.d.). Solubility determination and crystallization. Retrieved from Huber USA. [Link]

-

Baluja, S., et al. (2012). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 57(7-8), 739-743. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from Labclinics. [Link]

-

Patel, A., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

-

Pali, F., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. [Link]

-

Kumar, L., et al. (2020). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

-

Zhang, H., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]

-

Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. [Link]

-

LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from LibreTexts. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Optimizing Kinase Inhibitor Profiles via THP-Substituted Pyrimidine Scaffolds

Executive Summary

The pyrimidine heterocycle remains a "privileged scaffold" in modern drug discovery, particularly within oncology and immunology (Kinase and GPCR targets). However, lipophilicity-driven attrition and poor aqueous solubility often plague pyrimidine-based lead series.

This technical guide analyzes the strategic incorporation of Tetrahydropyran (THP) moieties onto the pyrimidine core. By replacing carbocyclic equivalents (e.g., cyclohexyl) with THP, medicinal chemists can modulate Physicochemical properties (LogD, TPSA) without altering the steric footprint required for binding affinity. This guide details the rationale, synthetic pathways, and validation protocols for this specific scaffold modification.

The Medicinal Chemistry Rationale: THP vs. Cyclohexyl

In hit-to-lead optimization, a common structural move is the replacement of a hydrophobic cyclohexyl group with a polar tetrahydropyran (THP) isostere. This section details the causality behind this choice.

Physicochemical Impact

The THP ring introduces an ether oxygen into the aliphatic cycle. This seemingly minor change has profound effects on the compound's developability profile.

| Property | Cyclohexyl-Pyrimidine | THP-Pyrimidine | Impact / Rationale |

| cLogP | High (> 4.0 typical) | Moderate (Lowered by ~1.0 - 1.5) | Reduces non-specific binding and metabolic clearance risk. |

| Solubility | Low (Aqueous) | Improved | The ether oxygen acts as a hydrogen bond acceptor (HBA), interacting with bulk solvent. |

| Metabolic Stability | Low (CYP-mediated oxidation) | Moderate/High | Reduces lipophilicity-driven CYP affinity; blocks metabolism at the 4-position (replaced by O). |

| H-Bonding | None | Vectorial HBA | Potential to pick up specific water-mediated contacts in the solvent-exposed regions of the binding pocket. |

Structural Logic Diagram

The following decision tree illustrates the logical flow for selecting a THP scaffold during Lead Optimization.

Figure 1: Decision logic for transitioning from carbocyclic to heterocyclic aliphatic rings in pyrimidine optimization.

Synthetic Architectures

Constructing THP-substituted pyrimidines requires navigating the reactivity differences between the electron-deficient pyrimidine ring and the steric bulk of the THP amine. The most robust approach is Nucleophilic Aromatic Substitution (SNAr) .

Core Synthetic Protocol: Regioselective SNAr

Objective: Synthesis of N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives.

Materials

-

Substrate: 2,4-Dichloropyrimidine (Commercial grade).

-

Nucleophile: Tetrahydro-2H-pyran-4-amine.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and EtOH (10 volumes).

-

Cooling: Cool the solution to 0°C to control regioselectivity (C4 is more reactive than C2, but temperature control maximizes the C4:C2 ratio).

-

Addition: Add DIPEA (2.5 equiv) followed by dropwise addition of tetrahydro-2H-pyran-4-amine (1.05 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow, heat to 60°C for 4–6 hours.

-

Note: C4 substitution is favored due to the nitrogen lone pair positioning, but C2 byproducts can form at high temps.

-

-

Workup: Remove volatiles in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Synthetic Workflow Visualization

Figure 2: Workflow for the regioselective synthesis of THP-amino pyrimidines.

Biological Validation: Kinase Selectivity

Once synthesized, the THP-pyrimidine scaffold must be validated for biological activity. The primary concern is ensuring the THP group does not clash with the ATP-binding pocket ceiling or solvent front.

Protocol: FRET-Based Kinase Binding Assay

This protocol validates the binding affinity (

Reagents:

-

Kinase Tagged Protein (e.g., GST-JAK2).

-

Europium-labeled anti-GST antibody.

-

AlexaFluor® 647-labeled Kinase Tracer (ATP competitive probe).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Methodology:

-

Plate Setup: Dispense 10 µL of test compound (THP-pyrimidine) in 1% DMSO into a 384-well low-volume white plate (serial dilution).

-

Protein Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

-

Tracer Addition: Add 5 µL of Tracer solution.

-

Equilibration: Incubate for 60 minutes at RT in the dark.

-

Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Analysis: Calculate the ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50/Kd.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

- Context: Authoritative review on using THP as a cyclohexyl bioisostere for solubility improvement.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

- Context: Demonstrates the utility of 2-amino-4-substituted pyrimidine scaffolds in kinase inhibition (Das

-

Ghosh, S., et al. (2018). Structure-based design of pyrimidine-based inhibitors. Drug Discovery Today.

- Context: General review of pyrimidine synthesis and structural diversity in drug discovery.

An In-depth Technical Guide to 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physical characteristics of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrimidine and Tetrahydropyran Scaffolds

The molecular architecture of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine combines two privileged scaffolds in drug discovery: pyrimidine and tetrahydropyran. Pyrimidine, a fundamental component of nucleic acids, is a recurring motif in a vast array of approved drugs, including antivirals, anticancer agents, and central nervous system modulators.[1][2] The tetrahydropyran (THP) ring, a saturated cyclic ether, is often employed as a bioisostere for a cyclohexane ring.[3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a hydrogen bond acceptor, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][4] The strategic combination of these two moieties in 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, along with the synthetically versatile bromine handle, makes it a valuable intermediate for the synthesis of diverse compound libraries targeting a range of biological targets.

Physicochemical Properties

A comprehensive experimental characterization of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can predict its key physicochemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C9H11BrN2O | Calculated |

| Molecular Weight | 243.10 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Melting Point | Not available. Expected to be a solid at room temperature. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred from structural features |

| CAS Number | Not definitively assigned. | N/A |

Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Proposed Synthetic Protocol

The synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized reaction forms a carbon-carbon bond between a halide and an organoboron compound.[5][6] In this proposed synthesis, commercially available 4,6-dibromopyrimidine would be coupled with tetrahydropyran-4-boronic acid pinacol ester. The use of a suitable palladium catalyst and base is crucial for the success of this transformation.

Proposed Synthetic Workflow

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4,6-Dibromopyrimidine

-

Tetrahydropyran-4-boronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dibromopyrimidine (1.0 eq), tetrahydropyran-4-boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl2 (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The reaction mixture should be a suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine make it a highly attractive starting material for the synthesis of novel drug candidates. The pyrimidine core is a well-established pharmacophore, while the tetrahydropyran moiety can be used to fine-tune the physicochemical properties of the final compound.[3][4] The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring, enabling the exploration of the structure-activity relationship (SAR) of a compound series.

Potential as a Key Building Block in Drug Discovery

Caption: Role as a versatile building block for generating diverse chemical libraries.

This strategic functionalization can lead to the discovery of potent and selective modulators of various biological targets. For instance, substituted pyrimidines are known to be potent kinase inhibitors, and the tetrahydropyran moiety could be oriented to interact with specific residues in the ATP-binding pocket. Furthermore, the exploration of different substituents at the 4-position could yield compounds with activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in various diseases.

Conclusion

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials via robust and scalable cross-coupling chemistry makes it an accessible building block for medicinal chemists. The unique combination of a privileged pyrimidine core, a property-enhancing tetrahydropyran ring, and a synthetically tractable bromine handle provides a powerful platform for the generation of diverse and novel compound libraries. Further exploration of the chemistry of this compound is warranted and is expected to lead to the discovery of new and improved therapeutic agents.

References

-

Bocan, L., et al. (2021). Synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines. Molecules, 26(15), 4583. Available at: [Link]

-

Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

PubChem. (n.d.). 4-Bromotetrahydropyran. Retrieved February 14, 2026, from [Link]

-

Tyrell, J. H., & Wills, M. (2012). The development and application of the Suzuki–Miyaura cross-coupling reaction in the synthesis of pharmaceuticals. MedChemComm, 3(6), 611-625. Available at: [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]

-

Dana Bioscience. (n.d.). 4-Bromo-2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine 1g. Retrieved February 14, 2026, from [Link]

-

Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Available at: [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730. Available at: [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]

-

PubMed Central (PMC). (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Journal of the Brazilian Chemical Society, 25(1), 143-151. Available at: [Link]

-

ResearchGate. (2015). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(23), 9449-9461. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

-

JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Applied Chemical Science, 7(1), 1-6. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydro-2H-pyran (THP) Ring in Medicinal Chemistry: A Pharmacophore Engineering Guide

Executive Summary

The tetrahydro-2H-pyran (THP) ring represents a critical structural motif in modern medicinal chemistry, serving as a versatile bioisostere for cyclohexane, phenyl, and morpholine rings. Its utility stems from a unique balance of physicochemical properties: it reduces lipophilicity (LogP) compared to carbocycles while avoiding the basicity and hERG liabilities often associated with nitrogen-containing heterocycles.

This guide provides a technical analysis of the THP pharmacophore, detailing its conformational dynamics, metabolic stability, and synthetic accessibility. It is designed to empower researchers to deploy THP scaffolds rationally during Lead Optimization (LO) to correct solubility issues, metabolic soft spots, and bioavailability constraints.

Physicochemical Properties & Bioisosteric Utility[1][2][3]

The strategic insertion of a THP ring is often driven by the need to modulate Lipophilic Efficiency (LipE) . Unlike the hydrophobic cyclohexane or the basic morpholine, the THP ether oxygen acts as a hydrogen bond acceptor (HBA) without contributing to ionization at physiological pH.

Comparative Physicochemical Profile[4]

The following table contrasts THP with its common structural analogs. Note the "Sweet Spot" THP occupies regarding lipophilicity and polarity.

| Property | Cyclohexane | Tetrahydro-2H-pyran (THP) | Morpholine |

| Structure | Carbocycle (C6H12) | Cyclic Ether (C5H10O) | Cyclic Amine/Ether (C4H9NO) |

| LogP (approx) | ~3.4 (High Lipophilicity) | ~0.65 (Moderate) | ~ -0.86 (Hydrophilic) |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | 2 (Ether O + Amine N) |

| H-Bond Donors | 0 | 0 | 1 (NH - unless substituted) |

| pKa (Conj. Acid) | N/A | ~ -2.4 (Very weak base) | ~ 8.3 (Basic) |

| hERG Liability | Low | Low | Moderate/High (if basic) |

| Solubility | Poor | Good | Excellent |

Decision Logic for THP Incorporation

The following decision tree illustrates the rational application of THP during the Hit-to-Lead (H2L) phase.

Figure 1: Decision logic for bioisosteric replacement using THP to address common DMPK liabilities.

Structural Biology & Ligand-Protein Interactions

Conformational Analysis (The Chair)

Like cyclohexane, the THP ring predominantly adopts a chair conformation . However, the presence of the oxygen atom introduces specific stereoelectronic effects:

-

Bond Lengths: The C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å), slightly flattening the ring around the ether linkage.

-

Anomeric Effect: If an electronegative substituent is present at the C2 position (adjacent to oxygen), it may prefer the axial orientation over the sterically favored equatorial position. This is due to the stabilization provided by the interaction between the oxygen lone pair and the antibonding orbital (

) of the C2-substituent.

Interaction Vectors

-

H-Bonding: The ether oxygen serves as a weak-to-moderate H-bond acceptor. In kinase inhibitors, this oxygen often interacts with water networks in the solvent-exposed regions or directly with backbone amides in the hinge region.

-

Vector Positioning: Unlike the planar phenyl ring, the THP ring projects substituents in defined 3D vectors (axial/equatorial), allowing for precise saturation of hydrophobic pockets without the entropy penalty of flexible alkyl chains.

Metabolic Stability & Toxicology[1][2][5]

Metabolic Soft Spots

While THP is generally more stable than furan systems, it is not metabolically inert.

-

Oxidative Metabolism: The primary metabolic pathway is C-oxidation at the

-carbon (C2 or C6) mediated by CYP450 enzymes. -

Mechanism: Hydroxylation at the

-position leads to a cyclic hemiacetal, which is in equilibrium with the open-chain hydroxy-aldehyde. This can be further oxidized to a lactone or undergo ring-opening.

Mitigation Strategies

To block this metabolism, medicinal chemists frequently:

-

Gem-dimethylate the

-positions (steric block). -

Introduce electron-withdrawing groups (e.g., CF3) to deactivate the C-H bonds.

-

Use the THP ring as a linker where the

-positions are substituted with the core scaffold.

Synthetic Protocol: The Prins Cyclization[6][7][8][9]

The most robust method for constructing substituted THP rings with high stereocontrol is the Prins Cyclization . This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates the THP core with defined stereochemistry (typically 2,4,6-cis-substitution).

Protocol: Indium(III)-Catalyzed Prins Cyclization

This protocol is selected for its mild conditions and high diastereoselectivity.

Reagents:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Indium(III) Triflate [In(OTf)3] (10 mol%)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Internal Standard: TMS-Cl (trimethylsilyl chloride) - Optional for monitoring.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add In(OTf)3 (10 mol%) and anhydrous DCM (0.1 M concentration relative to substrate).

-

Substrate Addition: Add the aldehyde (1.2 equiv) followed by the homoallylic alcohol (1.0 equiv) at 0°C.

-

Cyclization: Stir the mixture at 0°C for 30 minutes, then warm to room temperature (25°C). Monitor via TLC or LCMS for the disappearance of the alcohol.

-

Quench: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Mechanistic pathway of the Prins Cyclization yielding substituted tetrahydropyrans.

Case Studies in Drug Development

Venetoclax (ABT-199) - BCL-2 Inhibitor

-

Challenge: Early prototypes (e.g., Navitoclax) utilized a morpholine ring but suffered from dose-limiting thrombocytopenia (BCL-xL inhibition) and suboptimal physicochemical properties.[4]

-

THP Solution: In the optimization leading to Venetoclax, the morpholine was replaced/modified, and a 4,4-dimethyl-tetrahydropyran motif was utilized in related BCL-2 series to maintain the shape of the cyclohexane/morpholine binding element while eliminating the basic nitrogen. This improved the selectivity profile and pharmacokinetic durability.[5]

-

Outcome: FDA-approved breakthrough therapy for CLL.

Empagliflozin - SGLT2 Inhibitor

-

Pharmacophore: The "sugar" moiety of Empagliflozin is a glucose derivative, which is fundamentally a poly-hydroxylated tetrahydropyran .

-

Role: The THP ring here is not just a scaffold but the primary pharmacophore mimicking glucose to bind to the Sodium-Glucose Co-Transporter 2.

-

Insight: This demonstrates the THP ring's capacity to support high-density stereochemical information (multiple chiral centers) essential for specific receptor recognition.

Gilteritinib - FLT3/AXL Inhibitor

-

Structure: Features a 4-amino-tetrahydropyran moiety.

-

Role: The THP ring acts as a solubilizing group that projects the amine into the solvent front. Compared to a cyclohexyl-amine, the THP oxygen lowers LogP, improving oral bioavailability without compromising the steric fit in the kinase pocket.

References

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2023). Retrieved from

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. (2021). Retrieved from

-

Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (2011). Retrieved from

-

Discovery of Venetoclax (ABT-199). Nature Medicine. (2013). Retrieved from

-

SGLT2 Inhibitors: Empagliflozin. FDA Drug Approval Package. Retrieved from

Sources

- 1. A novel self-terminated Prins strategy for the synthesis of tetrahydropyran-4-one derivatives and their behaviour in Fisher indole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ctppc.org [ctppc.org]

Technical Guide: 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine as a Heterocyclic Building Block

This technical guide is structured to provide actionable, high-level scientific insight into the utility, synthesis, and application of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . It deviates from standard templates to focus on the "Why" and "How" of drug design using this specific scaffold.

Executive Summary: The "Metabolic Soft Spot" Solution

In modern kinase inhibitor design, the transition from early hits to lead candidates often stalls due to poor physicochemical properties—specifically high lipophilicity (

4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine represents a "privileged scaffold" designed to solve these specific attrition points. By incorporating the tetrahydropyran (THP) moiety at the C6 position, this building block acts as a bioisostere for phenyl or cyclohexyl groups, offering three critical advantages:

- Modulation: The ether oxygen lowers lipophilicity compared to carbocyclic analogs.

-

Solubility Enhancement: Increased polarity without introducing hydrogen bond donors (HBD) that might penalize membrane permeability.

-

Metabolic Stability: The THP ring blocks the common "soft spot" of benzylic/allylic oxidation found in cyclohexyl rings.

This guide details the synthesis, reactivity, and application of this core in high-value drug discovery campaigns.[1]

Physicochemical Rationale: THP vs. Cyclohexyl

The selection of the THP-substituted pyrimidine is not arbitrary. It is a calculated decision to optimize the Lipophilic Ligand Efficiency (LLE) .

Comparative Metrics

| Property | Cyclohexyl-Pyrimidine | THP-Pyrimidine (Target) | Impact on Drug Design |

| ClogP | ~3.2 | ~1.9 | Improved solubility; reduced non-specific binding. |

| TPSA | 26 Ų | 35 Ų | Slight increase; maintains CNS/cell permeability. |

| Metabolic Risk | High (CYP450 hydroxylation) | Low | Ether oxygen deactivates the ring toward oxidation. |

| Geometry | Chair (flexible) | Chair (rigid) | Similar spatial occupancy; valid bioisostere. |

Expert Insight: The ether oxygen in the THP ring often engages in "water-bridged" hydrogen bonds within the solvent-exposed regions of kinase ATP pockets, a feature absent in cyclohexyl analogs.

Synthetic Architecture (The "How")

Direct bromination of a pre-formed THP-pyrimidine ring is regiochemically ambiguous. The most robust, scalable route relies on de novo ring construction followed by functional group interconversion.

Retrosynthetic Logic

The synthesis hinges on the condensation of a

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from THP-carboxylic acid.

Detailed Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize side reactions (like O-alkylation) during the final steps.

Step 1:

-

Reagents: Tetrahydro-2H-pyran-4-carboxylic acid, Carbonyldiimidazole (CDI), Magnesium ethoxide, Ethyl potassium malonate.

-

Procedure: Activate the acid with CDI in THF. Separately, generate the magnesium enolate of the malonate. Combine.

-

Checkpoint: Monitoring by LCMS should show the disappearance of the acid (

) and appearance of the keto-ester (

Step 2: Pyrimidine Cyclization

-

Reagents: Formamidine acetate, NaOEt (freshly prepared), Ethanol.

-

Conditions: Reflux for 6–12 hours.

-

Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization onto the ester.

-

Result: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one (often exists as the hydroxypyrimidine tautomer).

Step 3: Bromination (The Critical Step)

-

Reagent: Phosphorus oxybromide (

) is preferred over -

Solvent: Toluene or Anisole (higher boiling point).

-

Catalyst: N,N-Dimethylaniline (0.1 eq) acts as a proton scavenger and activates the phosphoryl species.

-

Quench: Caution. Pour slowly onto crushed ice/NaHCO3. The reaction is exothermic.

Reactivity Profile & Applications

The 4-bromo substituent is a versatile "handle" for Palladium-catalyzed cross-coupling. The C6-THP group exerts a steric influence that must be accounted for during ligand selection.

Decision Matrix: Coupling Strategies

The following diagram illustrates the validated pathways for functionalizing this core.

Figure 2: Divergent synthesis pathways. Note that SnAr is difficult on this core without an electron-withdrawing group at C5; Pd-catalysis is preferred.

Troubleshooting the Suzuki Coupling

When coupling 4-bromo-6-(THP)pyrimidine with aryl boronic acids, a common failure mode is protodebromination (replacement of Br with H).

-

Cause: The pyrimidine nitrogen coordinates to Pd, slowing the oxidative addition.

-

Solution:

-

Ligand Switch: Use bulky, electron-rich ligands like XPhos or SPhos to prevent Pd-N coordination.

-

Base: Switch from

to

-

Biological Context: Kinase Inhibition

This specific scaffold resembles the core of several clinical candidates targeting the MAPK and PI3K pathways.

-

Target Class: Type I or Type 1.5 Kinase Inhibitors.

-

Binding Mode: The pyrimidine N1 usually accepts a hydrogen bond from the Hinge Region (e.g., Met, Leu residues). The THP group projects into the solvent front or the ribose binding pocket, improving water solubility.

-

Example Utility: In ERK1/2 inhibitors , the THP-pyrimidine motif has been shown to reduce hERG channel inhibition compared to more lipophilic cores, a critical safety parameter in cardiotoxicity screening.

References

-

Medicinal Chemistry of Pyrimidines

-

Title: The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry.[1]

- Source: BenchChem Technical Guides.

-

-

THP as a Bioisostere

- Title: Tetrahydropyrans in Drug Discovery: Optimiz

-

Source: PharmaBlock Whitepaper.[2]

-

Suzuki Coupling Optimization

-

Related Clinical Candidate (Structure-Activity)

-

Reagent Availability

-

Title: 4-Bromotetrahydropyran (Precursor Data).

-

Source: Sigma-Aldrich Product Specification.

-

Sources

An In-depth Technical Guide to the Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific substitution pattern on the pyrimidine ring is critical in defining its pharmacological profile. The title compound, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a key intermediate in the synthesis of various bioactive molecules. The presence of the tetrahydropyran moiety can enhance physicochemical properties such as solubility and metabolic stability, while the bromo substituent at the 4-position serves as a versatile handle for further chemical modifications, often through cross-coupling reactions.

This technical guide provides a comprehensive review of plausible and efficient synthetic routes for the preparation of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a practical framework for its synthesis. We will explore two primary strategic approaches:

-

Route 1: Pyrimidine Ring Construction Followed by Bromination. This strategy involves the initial synthesis of a 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol intermediate, followed by a bromination step.

-

Route 2: Modification of a Pre-formed Dihalopyrimidine Scaffold. This approach utilizes a readily available dihalopyrimidine and introduces the tetrahydropyran moiety and the bromo group in a sequential manner.

Route 1: Pyrimidine Ring Construction and Subsequent Bromination

This synthetic pathway builds the pyrimidine ring with the desired tetrahydropyran substituent already in place, followed by the conversion of a hydroxyl group to the target bromo functionality. This is a classical and often high-yielding approach for the synthesis of substituted pyrimidines.

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate

The synthesis commences with the preparation of a β-ketoester containing the tetrahydropyran moiety. This is typically achieved through a Claisen condensation of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq) and ethyl acetate (1.5 eq) under an inert atmosphere.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Cyclocondensation to form 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

The prepared β-ketoester is then cyclized with urea in the presence of a base to form the pyrimidin-4-ol ring system.[4] This reaction is a variation of the classical Pinner synthesis.[5]

Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate (1.0 eq) and urea (1.2 eq) in ethanol.

-

Add a solution of sodium ethoxide (1.2 eq) in ethanol to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol and water, and dry to obtain 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Step 3: Bromination of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

The final step is the conversion of the hydroxyl group at the 4-position to a bromo group. This is a crucial transformation and can be achieved using various brominating agents. Phosphoryl bromide (POBr₃) is a common and effective reagent for this purpose.[6][7]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in an excess of phosphoryl bromide (POBr₃) (3-5 eq).

-

A high-boiling solvent such as toluene or xylene can be used.

-

Heat the reaction mixture to 110-120 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate | NaOEt, Ethyl acetate, Reflux | Good | General Claisen Condensation |

| Ethyl 4-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate | 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | Urea, NaOEt, Ethanol, Reflux | Good to Excellent | [4] |

| 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | POBr₃, 110-120 °C | Moderate to Good | [6][7] |

Route 2: Modification of a Pre-formed Dihalopyrimidine Scaffold

This alternative strategy begins with a commercially available or readily synthesized dihalopyrimidine, such as 4,6-dichloropyrimidine. The synthesis then proceeds through a series of selective substitutions to install the tetrahydropyran moiety and the bromo group. This approach offers flexibility in the introduction of different substituents.

Logical Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a key starting material and can be synthesized from 4,6-dihydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[8][9]

Experimental Protocol:

-

In a three-necked flask, suspend 4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 eq), to facilitate the reaction.

-

Heat the mixture to reflux (around 110 °C) for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4,6-dichloropyrimidine.

-

The product can be purified by recrystallization or column chromatography.

Step 2: Selective Introduction of the Tetrahydropyran Moiety via Negishi Coupling